m-PEG4-CH2-methyl ester
Description
Significance of Poly(ethylene glycol) Architectures in Contemporary Chemical Synthesis
The utility of Poly(ethylene glycol) (PEG) in modern chemical synthesis is rooted in its distinct physicochemical properties. PEG architectures are renowned for their high water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.com These characteristics make them invaluable for modifying and connecting a wide array of molecules, from small organic compounds to large biologics like proteins and peptides. biochempeg.com
In pharmaceutical research, the process of covalently attaching PEG chains to a molecule, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. broadpharm.comacs.org By increasing a molecule's hydrodynamic radius, PEGylation can reduce its clearance by the kidneys, thereby extending its circulation time in the body. chempep.com Furthermore, the hydrophilic PEG chain can form a hydration shell around the conjugated molecule, which helps to mask it from the immune system and reduce proteolytic degradation. chempep.com
Beyond linear structures, PEG can be synthesized in various architectures, including branched, Y-shaped, and multi-arm geometries, which are used to create complex three-dimensional structures like hydrogels for applications in tissue engineering and controlled drug release. sigmaaldrich.com The versatility of PEG allows it to be used as a linker in antibody-drug conjugates (ADCs) and as a surface coating for nanoparticles to enhance systemic drug delivery. biochempeg.combroadpharm.com
Overview of Monofunctionalized Poly(ethylene glycol) Derivatives as Molecular Scaffolds
PEG derivatives are broadly classified based on the number and type of reactive functional groups at their termini. biochempeg.com Monofunctionalized PEG derivatives are a critical class of these compounds, characterized by a single reactive functional group at one end of the polymer chain, while the other end is capped with an inert group, typically a methoxy (B1213986) (-OCH3) group. sigmaaldrich.combiochempeg.commdpi.com This methoxy-terminated PEG is often abbreviated as mPEG.
The presence of a single reactive site is a key design feature. By having one non-reactive methoxy end, mPEG derivatives prevent unwanted cross-linking reactions that can occur with bifunctional PEGs, which have reactive groups at both ends. biochempeg.comresearchgate.net This makes monofunctional PEGs ideal molecular scaffolds for the precise, site-specific conjugation of a single molecule, such as a drug, a targeting ligand, or a dye. sigmaaldrich.com
The synthesis of mPEGs typically begins with the ring-opening polymerization of ethylene (B1197577) oxide using methanol (B129727) as an initiator, which results in a hydroxyl group (-OH) at the terminus of the chain (mPEG-OH). mdpi.com This terminal hydroxyl group can then be chemically modified to introduce a wide variety of other reactive functionalities, such as amines (-NH2), carboxylic acids (-COOH), N-hydroxysuccinimide (NHS) esters, or thiols (-SH), creating a toolbox of mPEG derivatives for diverse conjugation chemistries. axispharm.com These derivatives can be either polydisperse, with a distribution of molecular weights, or monodisperse (also called discrete), with a precisely defined molecular weight and structure. biochempeg.combroadpharm.com
Contextualization of m-PEG4-(CH2)3-methyl ester within PEG Linker Chemistry
The compound m-PEG4-(CH2)3-methyl ester is a specific, monodisperse, monofunctional PEG derivative. Its name precisely describes its structure: a methoxy group cap (m-), a chain of four ethylene glycol units (-PEG4-), a three-carbon alkyl spacer (-(CH2)3-), and a methyl ester terminal group (-methyl ester). This structure provides a defined length, hydrophilicity, and a specific reactive handle for its use in advanced chemical synthesis.
A significant application of this and structurally related linkers is in the construction of Proteolysis Targeting Chimeras (PROTACs). glpbio.commedchemexpress.comglpbio.com PROTACs are innovative bifunctional molecules designed to harness the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins. glpbio.comglpbio.com A PROTAC molecule consists of two distinct ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. glpbio.com The linker's role is not merely to connect these two parts but to orient them optimally to facilitate the ubiquitination and subsequent degradation of the target protein. The m-PEG4-(CH2)3-methyl ester serves as such a linker. medchemexpress.comglpbio.com
Structural Classification within Methoxy-Poly(ethylene glycol) Derivatives
The compound m-PEG4-(CH2)3-methyl ester falls into several specific classifications within the broader family of PEG derivatives.
Monofunctional PEG: It possesses a single terminal functional group (the methyl ester) for conjugation or modification, with the other end capped by a non-reactive methoxy group. sigmaaldrich.combiochempeg.com
Monodisperse (Discrete) PEG: The "PEG4" designation indicates a precise and uniform structure containing exactly four ethylene glycol units, rather than a mixture of polymers with an average molecular weight. biochempeg.combroadpharm.com This uniformity is critical for applications requiring high precision, such as in the development of well-defined therapeutic constructs.
Methoxy Linear PEG (mPEG): It belongs to the large class of mPEG derivatives, which are widely used to impart solubility and biocompatibility. axispharm.com
Alkyl/Ester-Based Linker: The structure combines a hydrophilic PEG chain with a more hydrophobic alkyl chain, terminating in a methyl ester. medchemexpress.com This combination of components allows for fine-tuning of the linker's properties, such as solubility and spatial orientation.
The table below summarizes the key structural features of this compound.
| Feature | Description |
| Core Polymer | Poly(ethylene glycol) (PEG) |
| Initiator Group | Methoxy (m-) |
| PEG Units | 4 (Tetraethylene glycol) |
| Spacer | Propyl (-(CH2)3-) |
| Terminal Group | Methyl Ester (-COOCH3) |
| Classification | Monofunctional, Monodisperse mPEG |
Rationale for its Application in Academic Chemical Studies
The specific structure of m-PEG4-(CH2)3-methyl ester makes it a valuable tool in academic research, primarily for the systematic design and synthesis of complex bioconjugates and therapeutic agents like PROTACs.
The rationale for its use includes:
Precise Spacing and Flexibility: The defined length of the PEG4 chain combined with the propyl group provides a specific spatial distance and conformational flexibility between the two ends of the linker. This is crucial in PROTAC design, where the distance and orientation between the target protein and the E3 ligase can significantly impact degradation efficiency. broadpharm.com
Functional Handle for Synthesis: The methyl ester group serves as a stable and versatile functional handle. While relatively inert under many reaction conditions, it can be hydrolyzed to a carboxylic acid under basic conditions. broadpharm.com This allows for a multi-step synthetic strategy where the linker can be incorporated and then subsequently activated for conjugation to another molecule, for example, via amide bond formation.
Foundation for Further Derivatization: The core structure of m-PEG4-(CH2)3-methyl ester is a platform for creating other specialized linkers. For instance, related compounds like Propargyl-PEG4-(CH2)3-methyl ester and Azido-PEG4-(CH2)3-methyl ester are commercially available. glpbio.combroadpharm.com These derivatives incorporate terminal alkyne and azide (B81097) groups, respectively, which are used in highly efficient and specific "click chemistry" reactions for bioconjugation. broadpharm.comcreative-biolabs.com
The table below details research findings and applications for this compound and its close derivatives.
| Compound Name | Application / Research Finding | Citation |
| m-PEG4-(CH2)3-methyl ester | Used as a PEG- and Alkyl/ester-based PROTAC linker in the synthesis of PROTACs. | medchemexpress.comglpbio.com |
| Azido-PEG4-(CH2)3-methyl ester | A PEG-based PROTAC linker that can be used to synthesize PROTACs. The azide group allows for "click chemistry" conjugation. | glpbio.com |
| Propargyl-PEG4-(CH2)3-methyl ester | A PEG derivative containing a propargyl group for copper-catalyzed "click chemistry" and a methyl ester. The hydrophilic PEG spacer increases aqueous solubility. | broadpharm.comcreative-biolabs.com |
| m-PEG4-(CH2)3-alcohol | A related derivative used as a linker in PROTACs. Its hydrophilic nature improves the solubility of attached molecules. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-14-6-7-17-10-11-18-9-8-16-5-3-4-12(13)15-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKKRXIAOWIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for M Peg4 Ch2 3 Methyl Ester and Its Derivatives
General Principles of Poly(ethylene glycol) Backbone Assembly
The creation of monodisperse, or uniform, PEG chains is crucial for applications where molecular precision is paramount. rsc.orgacs.org Unlike polydisperse PEGs produced by the random polymerization of ethylene (B1197577) oxide, monodisperse PEGs are synthesized through stepwise methods that allow for the controlled addition of ethylene glycol units. acs.orgnih.gov
Stepwise Functionalization of Poly(ethylene glycol) Precursors
The stepwise synthesis of uniform PEGs often involves a protection/deprotection strategy to control chain extension. acs.orgresearchgate.net This typically includes the use of a protecting group (PG) on one end of the PEG precursor and a leaving group (LG) on the other to facilitate the chain extension reaction. acs.org A common approach utilizes an acid-labile protecting group, like dimethoxytrityl (DMTr), which is removed under acidic conditions. The resulting hydroxyl group is then deprotonated under basic conditions to form an alkoxide, which can then react with another PEG monomer in a Williamson ether formation reaction. nih.govresearchgate.net This cycle of deprotection, deprotonation, and coupling allows for the sequential addition of PEG units. nih.gov
More recent advancements have introduced base-labile protecting groups, such as the phenethyl group. nih.gov This approach simplifies the process by allowing for deprotection and coupling to occur in a single pot, eliminating the need for intermediate purification and a separate deprotonation step. nih.govresearchgate.net Solid-phase synthesis on a resin support, such as Wang resin, further streamlines the process by simplifying the purification of intermediates through simple washing of the resin. researchgate.net
Methodologies for Oligomer Chain Elongation
Several strategies exist for elongating the PEG oligomer chain in a controlled manner. These include:
Unidirectional Iterative Coupling: This method involves the sequential addition of single PEG units to a growing chain. While it offers precise control over the final length and maintains the asymmetry of the end groups, the chain length growth per coupling reaction is slower compared to other methods. rsc.org
Bidirectional Iterative Coupling: This approach involves adding monomers to both ends of a central PEG unit.
Chain Doubling and Tripling: These exponential growth strategies allow for a more rapid increase in chain length by coupling oligomers of the same length. acs.orgresearchgate.net For instance, an iterative exponential growth (IEG) strategy can quickly produce longer, precisely defined oligomers. researchgate.net
A key challenge in chain elongation is the potential for depolymerization under basic conditions. This can be suppressed by using a large excess of the PEG diol starting material. google.com The choice of strategy often depends on the desired length of the final PEG chain and the required level of purity. For instance, a chromatography-free method has been developed for synthesizing monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates up to PEG24, but beyond this length, the increasing hydrophilicity of the molecule makes purification by extraction difficult. rsc.org
Targeted Synthesis of the Methyl Ester Terminus
The introduction of a methyl ester group at the terminus of the PEG chain is a critical step in the synthesis of m-PEG4-(CH2)3-methyl ester. This is typically achieved through esterification reactions.
Esterification Reactions in PEG Chemistry
Esterification is a common reaction used to functionalize the terminal hydroxyl groups of PEGs. tandfonline.comvenus-goa.com The process involves reacting the PEG's hydroxyl group with a carboxylic acid to form an ester and water. venus-goa.com This reaction can be catalyzed by acids or bases. venus-goa.comgoogle.com
Several methods can be employed for the esterification of PEGs:
Activation of the Hydroxyl Group: The hydroxyl end-group of the PEG can be converted into a good leaving group, such as a tosylate, which is then susceptible to nucleophilic attack by a carboxylate. tandfonline.com
Activation of the Carboxylic Acid: The carboxylic acid component can be activated to facilitate the reaction with the PEG's hydroxyl group. tandfonline.com A widely used method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com This method has been shown to result in high yields and high levels of substitution. tandfonline.com
The rate of esterification can be influenced by several factors, including the molecular weight of the PEG. For example, the rate of esterification of cetirizine (B192768) was found to decrease by a factor of 10 when using PEG 1000 compared to PEG 400, likely due to the increased viscosity. nih.gov
Specific Routes for Alkyl Ester Formation
The formation of an alkyl ester, such as the methyl ester in m-PEG4-(CH2)3-methyl ester, involves the reaction of a PEG with an appropriate carboxylic acid or its derivative. For instance, α-methoxy, ω-butanoic acid succinimidyl ester of PEG can be synthesized by reacting m-PEG butanoic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide. google.com
Another approach involves the alkylation of a monofunctionalized PEG, such as Me-(OCH2CH2)n—OH, with a compound containing the desired ester group, for example, X—(CH2)m—CO2R where X is a leaving group like bromine or mesylate. google.com Subsequent hydrolysis can then yield the desired PEG oligomer with a terminal alkyl ester. google.com
The synthesis can also proceed through a nitrile intermediate. For example, m-PEG nitrile can be hydrolyzed to form a PEG amide, which is then further hydrolyzed to yield the corresponding m-PEG propionic acid. google.com This acid can then be esterified to form the methyl ester.
Derivatization from m-PEG4-(CH2)3-methyl ester
The m-PEG4-(CH2)3-methyl ester molecule can serve as a precursor for further derivatization, allowing for the introduction of various functional groups. The ester group itself can be hydrolyzed back to a carboxylic acid, which can then be activated for coupling with other molecules. For example, the carboxylic acid can be converted to an N-hydroxysuccinimide (NHS) ester, creating a reactive site for conjugation with amine-containing molecules. google.com
Furthermore, the methoxy (B1213986) group at the other end of the PEG chain provides stability and prevents cross-linking if the intended reaction is solely at the ester terminus. However, if desired, the core PEG structure can be modified to include other functional groups. For instance, heterobifunctional PEGs can be synthesized where one terminus has a specific functional group and the other has a different one. mdpi.com This allows for a wide range of subsequent conjugation chemistries, such as attaching the PEG to proteins, peptides, or other biomolecules. biosyn.com
Common derivatization strategies for PEGs include the introduction of:
Thiols: By reacting a tosylated PEG with sodium hydrosulfide. mdpi.com
Amines: Through the reduction of an azide-terminated PEG or by nucleophilic substitution of a mesylate-terminated PEG with ammonia. mdpi.com
Maleimides and Vinyl Sulfones: These groups are often used for Michael-type addition reactions. nih.gov
Alkynes and Azides: For use in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov
These derivatization reactions enable the creation of a diverse library of PEG-based molecules with tailored functionalities for various applications.
Hydrolysis of the Methyl Ester to Carboxylic Acid Functional Groups
The conversion of the methyl ester terminus of m-PEG4-(CH2)3-methyl ester into a carboxylic acid is a fundamental transformation that unlocks further derivatization potential. This hydrolysis can be achieved under either acidic or alkaline conditions, with each method presenting distinct characteristics. savemyexams.com
Acid-catalyzed hydrolysis is a reversible reaction, typically performed by heating the ester under reflux with a dilute mineral acid like sulfuric acid (H₂SO₄). savemyexams.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile. Because an equilibrium is established, the reaction does not go to completion, resulting in a mixture of the ester, carboxylic acid, and alcohol. savemyexams.com
In contrast, alkaline hydrolysis, also known as saponification, is an irreversible process that drives the reaction to completion. savemyexams.com This method involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). broadpharm.com The reaction yields a carboxylate salt, which is resistant to nucleophilic attack by the alcohol by-product, rendering the process irreversible. To obtain the final carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate salt. savemyexams.com The choice between acidic and alkaline hydrolysis depends on the desired outcome, with alkaline hydrolysis being preferred for achieving a complete conversion.
| Parameter | Acid Hydrolysis | Alkaline Hydrolysis (Saponification) |
|---|---|---|
| Reagents | Dilute acid (e.g., H₂SO₄) and water | Dilute alkali (e.g., NaOH), followed by acid workup |
| Conditions | Heat under reflux | Heat under reflux |
| Reaction Type | Reversible (Equilibrium) | Irreversible (Goes to completion) |
| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol (requires acidification for final product) |
Transesterification Processes with Alternative Alcohols
Transesterification is a crucial process for modifying the ester group of m-PEG4-(CH2)3-methyl ester by exchanging its methyl group with a different alcohol moiety. This reaction allows for the introduction of diverse functionalities. Various catalytic systems can be employed to facilitate this transformation under mild conditions, preserving other sensitive functional groups within the molecule.
One effective method utilizes a tetranuclear zinc cluster (Zn₄(OCOCF₃)₆O) as a catalyst. organic-chemistry.org This approach is notable for its mild reaction conditions, typically proceeding at 58–68 °C, and its tolerance of a wide range of functional groups, including acid-sensitive protecting groups. organic-chemistry.org The reaction is efficient for both primary and secondary alcohols, though it is not reactive toward tertiary or acidic alcohols, enabling a degree of chemoselectivity. organic-chemistry.org The use of diisopropyl ether as a solvent can be advantageous as it forms an azeotrope with the methanol (B129727) by-product, helping to drive the reaction equilibrium toward the desired product. organic-chemistry.org
Another catalytic system for transesterification involves the use of dibutyltinoxide (DBTO) at elevated temperatures (140 °C). rsc.org This method has been successfully used to end-cap poly(ethylene glycol) diols with fullerene derivatives, demonstrating its utility in creating complex, branched macromolecular structures. rsc.org The choice of catalyst and conditions depends on the substrate's complexity and the desired final product.
| Catalyst System | Reaction Conditions | Substrate Scope | Key Advantages |
|---|---|---|---|
| Tetranuclear Zinc Cluster | Mild (58–68 °C), nearly neutral | Primary and secondary alcohols; tolerates various functional groups | High efficiency, mild conditions, chemoselectivity. organic-chemistry.org |
| Dibutyltinoxide (DBTO) | High temperature (140 °C) | Poly(ethylene glycol)s and specialized esters like PCBM | Effective for creating complex, fully acylated PEG derivatives. rsc.org |
Introduction of Bioorthogonal Functionalities
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. Introducing bioorthogonal handles, such as alkynes and azides, onto the PEG linker backbone is essential for applications in bioconjugation and drug delivery.
Synthesis of Propargyl-Terminated Analogs
The propargyl group, which contains a terminal alkyne, is a key functionality for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". broadpharm.comcreative-biolabs.com A common strategy to synthesize a propargyl-terminated analog of m-PEG4-(CH2)3-methyl ester involves starting with a heterobifunctional PEG that has a hydroxyl group at one end and a protected carboxyl group at the other. mdpi.comresearchgate.net
A typical synthetic route involves the Williamson ether synthesis. For instance, a PEG with a terminal hydroxyl group can be deprotonated with a base like potassium hydroxide (KOH) and subsequently reacted with propargyl bromide. mdpi.comresearchgate.net This reaction efficiently installs the terminal alkyne. If the other end of the PEG chain is a carboxylic acid, it can be esterified or modified as needed, or conversely, a terminal ester can be hydrolyzed to a carboxylic acid which is then reacted. mdpi.comresearchgate.net
| Step | Reactants | Reagents/Solvents | Purpose |
|---|---|---|---|
| 1 | HO-PEG-R | Potassium Hydroxide (KOH), Dimethylformamide (DMF) | Deprotonation of the terminal hydroxyl group. mdpi.comresearchgate.net |
| 2 | KO-PEG-R | Propargyl bromide | Nucleophilic substitution to attach the propargyl group. mdpi.comresearchgate.net |
Synthesis of Azide-Terminated Analogs
The azide (B81097) group is the complementary partner to the alkyne in CuAAC reactions. medchemexpress.com Introducing an azide onto the PEG structure can be achieved through several synthetic routes. A straightforward method is the nucleophilic substitution of a terminal halide or sulfonate ester (e.g., tosylate or mesylate) with an azide salt, such as sodium azide (NaN₃). unlp.edu.ar
For example, a PEG chain terminated with a hydroxyl group can first be converted to a good leaving group, like a bromide, using reagents such as phosphorus tribromide (PBr₃). The subsequent reaction with sodium azide in a polar aprotic solvent like DMF yields the desired azide-terminated PEG. This functional group is stable and participates selectively in click chemistry reactions. medchemexpress.comunlp.edu.ar Azide-terminated linkers are valuable as reagents in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. medchemexpress.com
Generation of N-Hydroxysuccinimide (NHS) Ester Derivatives from Carboxylates
N-Hydroxysuccinimide (NHS) esters are highly reactive intermediates used to form stable amide bonds with primary amino groups, such as those found in the lysine (B10760008) residues of proteins. researchgate.net The generation of an NHS ester derivative from the carboxylate form of m-PEG4-(CH2)3-carboxylic acid is a common and critical activation step for bioconjugation.
The synthesis is typically achieved by a coupling reaction between the carboxylic acid and N-hydroxysuccinimide. researchgate.net This reaction requires a coupling agent, or carbodiimide (B86325), to facilitate the formation of the ester bond. Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.netchemicalbook.com The reaction is usually performed in an anhydrous organic solvent. The resulting NHS ester is amine-reactive and can be directly used for conjugation to biomolecules. researchgate.netmedchemexpress.com
| Coupling Agent | Full Name | By-product | Solubility of By-product |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents (removed by filtration). researchgate.net |
| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) derivative | Soluble in water (removed by aqueous extraction). chemicalbook.com |
Combinatorial Synthesis Approaches for Poly(ethylene glycol) Oligomer Libraries
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds for screening and optimization. e-bookshelf.de This approach has been successfully applied to the synthesis of poly(ethylene glycol) oligomer libraries to explore structure-activity relationships in drug delivery and material science. google.comgoogle.com
A key strategy involves a novel and simple chain elongation process to produce monodisperse, monofunctionalized PEG starting materials. google.comgoogle.com These building blocks are then used in a combinatorial fashion to generate extensive libraries. For example, one library was created by alkylating a series of methoxy-terminated PEG alcohols (Me-(OCH₂CH₂)n-OH) with various halo-alkanoate esters (X-(CH₂)m-CO₂R), followed by hydrolysis of the ester. google.com This approach allowed for the systematic variation of both the PEG chain length (n) and the alkyl spacer length (m).
Chemical Functionalization and Bioconjugation Principles
Amide Bond Formation via Carboxylic Acid Activation
A common strategy for utilizing m-PEG4-(CH2)3-methyl ester in bioconjugation involves the hydrolysis of its methyl ester group to a carboxylic acid. This terminal carboxylic acid can then be activated to react with amine nucleophiles, forming a stable amide bond. This method is fundamental in linking the PEG spacer to proteins, peptides, and other amine-containing biomolecules. The resulting m-PEG4-(CH2)3-acid is a key intermediate for these conjugation reactions. axispharm.com
Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are widely used reagents for activating carboxyl groups. thermofisher.comcreative-proteomics.com In this process, the carbodiimide (B86325) reacts with the carboxyl group of m-PEG4-(CH2)3-acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct. thermofisher.com
EDC is a water-soluble carbodiimide, making it ideal for bioconjugation reactions in aqueous buffers under physiological conditions. thermofisher.comcreative-proteomics.com DCC, being water-insoluble, is typically used in organic synthesis. thermofisher.comscholaris.ca The efficiency of EDC-mediated coupling can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.comrsc.org This two-step process involves first reacting the carboxylic acid with EDC and NHS to form a more stable NHS ester, which then reacts with the amine to form the amide bond. thermofisher.com This approach often leads to higher yields and reduced side reactions.
Table 1: Key Reagents in Carbodiimide-Mediated Coupling
| Reagent | Full Name | Key Feature |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide for aqueous reactions. thermofisher.comcreative-proteomics.com |
| DCC | N,N'-dicyclohexylcarbodiimide | Water-insoluble carbodiimide for organic synthesis. thermofisher.comscholaris.ca |
| NHS | N-hydroxysuccinimide | Forms a more stable active ester intermediate with EDC. thermofisher.comrsc.org |
| Sulfo-NHS | N-hydroxysulfosuccinimide | Water-soluble version of NHS for aqueous reactions. thermofisher.com |
The m-PEG4-(CH2)3-acid can be converted into an N-hydroxysuccinimide (NHS) ester. These NHS-activated PEGs are highly reactive towards primary amines at a pH range of 7-9, leading to the formation of stable and irreversible amide bonds. fishersci.no This method is a cornerstone for the PEGylation of proteins, specifically targeting the amine groups of lysine (B10760008) residues. fishersci.no The reaction is efficient and results in a well-defined, covalently linked conjugate. fishersci.no The discrete length of the PEG chain in compounds like m-PEG4-(CH2)3-methyl ester ensures consistency in the modification process. fishersci.no
Carbodiimide-Mediated Coupling (EDC, DCC) with Amine Nucleophiles
Bioorthogonal Ligation Strategies
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Derivatives of m-PEG4-(CH2)3-methyl ester play a role in these highly specific ligation strategies.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, a class of reactions known for their high efficiency and specificity. genelink.comtcichemicals.com To utilize this reaction, the methyl ester of m-PEG4-(CH2)3-methyl ester can be derivatized to an azide (B81097) or an alkyne. For instance, Azido-PEG4-(CH2)3-methyl ester contains an azide group that can react with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. medchemexpress.commedchemexpress.com This reaction is widely used for bioconjugation, including the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.commedchemexpress.com Similarly, a propargyl group (a terminal alkyne) can be introduced to create Propargyl-PEG4-(CH2)3-methyl ester, which will react with azide-functionalized molecules. axispharm.com
A significant advancement in click chemistry for biological applications is the development of strain-promoted alkyne-azide cycloaddition (SPAAC), which eliminates the need for a potentially toxic copper catalyst. tcichemicals.combeilstein-journals.org This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides. medchemexpress.combroadpharm.com An azide-modified version of the PEG linker, such as Azido-PEG4-(CH2)3-methyl ester, can participate in SPAAC with molecules containing these strained alkynes. medchemexpress.com This copper-free click reaction is highly bioorthogonal and has found extensive use in labeling and tracking biomolecules in living systems. beilstein-journals.orgresearchgate.net
The inverse electron demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal ligation method known for its exceptionally fast reaction rates. researchgate.netwikipedia.orgresearchgate.net This reaction typically involves an electron-poor diene, such as a tetrazine, and an electron-rich dienophile, like a strained alkene (e.g., trans-cyclooctene (B1233481) or TCO). wikipedia.orgmedsci.org Derivatives of m-PEG4-(CH2)3-methyl ester can be functionalized with either a tetrazine or a strained alkene to participate in IEDDA reactions. This strategy has been successfully applied in various bioconjugation scenarios, including the development of antibody-drug conjugates and radiopharmaceuticals. researchgate.netprolynxinc.com The high reactivity and bioorthogonality of the IEDDA reaction make it a valuable tool for creating complex biomolecular constructs under physiological conditions. researchgate.netresearchgate.net
Table 2: Bioorthogonal Ligation Strategies
| Reaction | Key Components | Catalyst | Key Feature |
| CuAAC | Azide + Terminal Alkyne | Copper(I) | Highly efficient and specific, forms a stable triazole ring. genelink.comtcichemicals.com |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | None (Metal-free) | Copper-free, suitable for live-cell applications. medchemexpress.combeilstein-journals.org |
| IEDDA | Electron-poor Diene (e.g., Tetrazine) + Electron-rich Dienophile (e.g., TCO) | None (Metal-free) | Extremely fast reaction rates, highly bioorthogonal. researchgate.netwikipedia.org |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Native Chemical Ligation and its Derivatives
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. nih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, resulting in the formation of a native peptide bond at the ligation site. researchgate.net
Peptide thioesters are essential building blocks for NCL. nih.gov While they can be synthesized through various methods, their preparation, especially using Fmoc-based solid-phase peptide synthesis (SPPS), can be challenging due to the lability of the thioester bond under basic conditions. nih.gov This has led to the development of thioester surrogates or precursors that are stable during peptide synthesis and can be converted to the reactive thioester just before or during the ligation reaction. iris-biotech.de
For a molecule like m-PEG4-(CH2)3-methyl ester, its direct role as a thioester precursor is not established. However, it can be envisioned as a starting material for creating such precursors. Following hydrolysis of the methyl ester to the carboxylic acid, the resulting acid-functionalized PEG linker could be coupled to a peptide. Subsequently, the C-terminal carboxylic acid of the peptide could be converted into a thioester. A more direct, albeit multi-step, approach involves the conversion of peptide methyl esters into peptide hydrazides. jst.go.jpd-nb.info These hydrazides can then be transformed into peptide azides, which in turn react with thiols to generate the desired peptide thioester. d-nb.info This strategy highlights a potential, indirect pathway for utilizing the methyl ester functionality of the subject compound in the synthesis of thioester precursors for NCL.
The efficiency of NCL can be enhanced through various catalytic strategies. The reaction rate is often accelerated by the addition of thiol catalysts, such as thiophenol or 4-mercaptophenylacetic acid (MPAA), which facilitate the in situ formation of a more reactive aryl thioester from a less reactive alkyl thioester. creative-biolabs.com
The PEG component of linkers can also play a role in enhancing ligation efficiency, not as a direct catalyst, but through a "macromolecular crowding" effect. americanpharmaceuticalreview.com By increasing the effective concentration of the reactants, PEG can accelerate the rate of intermolecular reactions. americanpharmaceuticalreview.com This principle is utilized in various ligation protocols to improve yields and shorten reaction times. americanpharmaceuticalreview.com While specific studies on the catalytic efficiency of m-PEG4-(CH2)3-methyl ester in NCL are not available, the presence of the PEG4 chain would be expected to contribute favorably to the kinetics of a ligation reaction involving a conjugate derived from it.
Furthermore, enzymatic approaches using engineered ligases, such as subtiligase and omniligase, offer alternative catalytic strategies for peptide ligation. mdpi.comnih.gov Some of these enzymes can utilize peptide esters, including methyl esters, as substrates for ligation, broadening the scope of available precursors. acs.org
Role of Thioester Precursors in Peptide and Protein Synthesis
Advanced Ester and Thioester Chemistry
Beyond standard NCL, the chemistry of esters and thioesters continues to evolve, providing new tools for chemical biology and drug discovery. The conversion of esters to thioesters is a key transformation. Recent advancements have demonstrated methods for the direct conversion of esters, including methyl esters, to thioesters under mild, transition-metal-free conditions. rsc.org Such methodologies could potentially be applied to conjugates bearing the m-PEG4-(CH2)3-methyl ester moiety for late-stage functionalization.
The versatility of the m-PEG4-(CH2)3-methyl ester is further demonstrated by its derivatives. For instance, the corresponding propargyl and azido (B1232118) derivatives, Propargyl-PEG4-(CH2)3-methyl ester and Azido-PEG4-(CH2)3-methyl ester respectively, are commercially available. creative-biolabs.commedchemexpress.com These compounds are designed for use in "click chemistry," specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and orthogonal bioconjugation reactions. medchemexpress.com This highlights the adaptability of the core m-PEG4-(CH2)3-methyl ester scaffold for various advanced chemical functionalization strategies.
Compound Information Table
| Compound Name | Abbreviation |
| m-PEG4-(CH2)3-methyl ester | - |
| Proteolysis Targeting Chimera | PROTAC |
| N-hydroxysuccinimide | NHS |
| 4-mercaptophenylacetic acid | MPAA |
| Propargyl-PEG4-(CH2)3-methyl ester | - |
| Azido-PEG4-(CH2)3-methyl ester | - |
| Copper-catalyzed azide-alkyne cycloaddition | CuAAC |
| Strain-promoted azide-alkyne cycloaddition | SPAAC |
Research Findings on Ligation Efficiency with PEG Linkers
| Ligation Condition | Effect of PEG | Typical PEG Concentration | Observed Outcome | Citation |
|---|---|---|---|---|
| DNA Ligation | Macromolecular Crowding Agent | 5-15% | Increased reaction rate and yield | americanpharmaceuticalreview.com |
| Blunt-ended DNA Ligation | Enhances ligation efficiency | ~10% (PEG 8000) | Significant enhancement of blunt-ended ligation | |
| RNA 3'-end Adapter Ligation | Ligation Enhancer | up to 25% (PEG 8000) | Increased ligation efficiency for both unmodified and modified RNA |
Applications As a Molecular Scaffold and Linker in Advanced Chemical Systems
Role in Supramolecular Chemistry and Macrocyclization Processes
In the realm of supramolecular chemistry, where non-covalent interactions govern the assembly of complex architectures, the m-PEG4-(CH2)3-methyl ester moiety can play a significant role. Its flexible and hydrophilic nature can be harnessed to direct the formation of macrocycles and self-assembled structures.
Influence on Conformational Preorganization in Macrocyclic Systems
The synthesis of macrocycles, large ring-like molecules, often presents synthetic challenges due to entropic penalties and competing intermolecular reactions. univie.ac.at The efficiency of macrocyclization can be significantly improved through the preorganization of the linear precursor, a process where the molecule adopts a conformation that is close to that of the desired cyclic product. acs.org The incorporation of flexible linkers, such as the m-PEG4 chain, can facilitate this preorganization.
The tetra(ethylene glycol) unit in m-PEG4-(CH2)3-methyl ester can influence the conformational landscape of a precursor molecule. The gauche effect in the ethylene (B1197577) glycol units can favor folded or bent conformations, bringing the reactive ends of the precursor into proximity for cyclization. biorxiv.org This is particularly relevant in the synthesis of complex macrocycles where precise control over the three-dimensional structure is crucial for biological activity or host-guest recognition. univie.ac.at While rigid linkers can also enforce a specific conformation, the flexibility of the PEG chain offers a dynamic preorganization that can be advantageous in certain synthetic strategies. precisepeg.com In the context of Proteolysis Targeting Chimeras (PROTACs), for instance, long PEG-based linkers have been shown to favor more folded molecular structures, which can be a desirable attribute for biological efficacy. biorxiv.org By reducing the entropic cost of ring closure, linkers like m-PEG4-(CH2)3-methyl ester can enhance the yields of macrocyclization reactions. nih.gov
Design of Self-Assembled Chemical Structures
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The amphiphilic nature of molecules functionalized with m-PEG4-(CH2)3-methyl ester can be a powerful driver for self-assembly in aqueous environments. The hydrophilic PEG chain and the more hydrophobic alkyl-ester portion can lead to the formation of various supramolecular architectures such as micelles, vesicles, or nanofibers. pnas.orgresearchgate.net
The design of these self-assembled structures can be finely tuned by modifying the balance between the hydrophilic and hydrophobic components. For example, by attaching different hydrophobic moieties to the methyl ester end of the m-PEG4-(CH2)3-methyl ester linker, the critical micelle concentration and the morphology of the resulting aggregates can be controlled. pnas.org This principle is widely exploited in drug delivery, where self-assembled nanoparticles can encapsulate hydrophobic drugs within their core while the PEG corona provides aqueous solubility and biocompatibility. oup.com The ability to program molecular building blocks to form well-defined nanostructures is a cornerstone of bottom-up nanotechnology, and linkers like m-PEG4-(CH2)3-methyl ester provide a versatile tool for this purpose. mdpi.commdpi.com
Integration into Polymer and Materials Science Research
The m-PEG4-(CH2)3-methyl ester linker is also a valuable building block in polymer and materials science. Its bifunctional nature allows for its incorporation into a wide range of materials, imparting desirable properties such as hydrophilicity, biocompatibility, and controlled assembly.
Functionalization of Polymeric Architectures for Controlled Assembly
The controlled synthesis of complex polymeric architectures, such as block copolymers, is essential for creating materials with tailored properties. The m-PEG4-(CH2)3-methyl ester can be used to functionalize polymers and facilitate their controlled assembly. For instance, the methyl ester group can be hydrolyzed to a carboxylic acid, which can then be used as an initiation site for ring-opening polymerization or be coupled to other polymer chains.
The synthesis of block copolymers, which consist of two or more distinct polymer chains linked together, often relies on the sequential polymerization of different monomers. nih.govmdpi.com A polymer chain end-functionalized with a derivative of m-PEG4-(CH2)3-methyl ester can serve as a macroinitiator for the polymerization of a second monomer, leading to the formation of a block copolymer. nih.govrsc.org The resulting amphiphilic block copolymers can self-assemble in solution to form a variety of nanostructures, with the morphology being dependent on the relative lengths of the different blocks. sigmaaldrich.com This approach allows for the creation of materials with precise control over their nanoscale structure and properties.
Surface Modification of Nanoparticles and Dendrimers
The surface properties of nanoparticles and dendrimers play a crucial role in their interaction with biological systems. Unmodified nanoparticles are often recognized by the immune system and rapidly cleared from circulation. Surface modification with PEG chains, a process known as PEGylation, can shield the nanoparticles from opsonization and prolong their circulation time. nih.govfrontiersin.org
The m-PEG4-(CH2)3-methyl ester provides a means to attach PEG chains to the surface of nanoparticles and dendrimers. The methyl ester can be converted to a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, which can then react with amine groups on the surface of the nanoparticle or dendrimer. rsc.org This covalent attachment results in a stable PEG coating that enhances the biocompatibility and stability of the nanomaterial. frontiersin.org In the case of dendrimers, which are highly branched, monodisperse macromolecules, PEGylation can mitigate their inherent cytotoxicity and improve their potential as drug delivery vehicles. rsc.orgnih.gov The ability to tailor the surface of these nanomaterials is critical for their application in nanomedicine.
Table 1: Examples of Nanoparticle and Dendrimer Surface Modifications
| Nanomaterial | Modifying Agent Derived From | Purpose of Modification | Potential Application |
| Magnetite Nanoparticles | PEG-based linkers | Reduce protein adsorption and macrophage uptake. nih.gov | Targeted drug delivery, MRI contrast agents |
| PAMAM Dendrimers | Methoxy (B1213986) PEG succinimidyl carboxymethyl ester | Increase biocompatibility and reduce cytotoxicity. rsc.org | Gene delivery, drug delivery |
| Gold Nanoparticles | Thiol-terminated PEG | Enhance stability in biological media. | Biosensing, diagnostics |
| Quantum Dots | Amine-reactive PEG | Improve water solubility and reduce non-specific binding. | Bioimaging |
Development of Hydrogel Networks through m-PEG4-(CH2)3-methyl ester-derived Crosslinkers
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structural integrity. They have found widespread use in biomedical applications such as drug delivery, tissue engineering, and as cell culture scaffolds. mdpi.comrsc.org The properties of a hydrogel, such as its swelling ratio, mechanical strength, and degradation rate, are determined by the structure of the polymer network and the nature of the crosslinks.
Crosslinkers derived from m-PEG4-(CH2)3-methyl ester can be used to form biodegradable hydrogels. The ester linkage within the crosslinker is susceptible to hydrolysis under physiological conditions, leading to the gradual degradation of the hydrogel network. chienchilin.orgnih.gov This is a desirable feature for applications where the hydrogel is intended to be a temporary scaffold that is eventually replaced by native tissue.
For example, a multi-arm PEG functionalized with a derivative of m-PEG4-(CH2)3-methyl ester at each arm can be crosslinked with a suitable multi-functional molecule to form a hydrogel. mdpi.com The rate of degradation can be tuned by altering the chemical environment around the ester bond. chienchilin.org This allows for the design of hydrogels with controlled release profiles for encapsulated drugs or with degradation rates that match the rate of tissue regeneration. prolynxinc.com
Use as Linkers in Proteolysis-Targeting Chimeras (PROTACs) Research
The compound m-PEG4-(CH2)3-methyl ester is recognized as a PEG- and Alkyl/ester-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). chemsrc.commedchemexpress.comglpbio.combio-connect.nl PROTACs are heterobifunctional molecules that operate by recruiting a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com The linker connecting the two ligand heads (one for the target protein, one for the E3 ligase) is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.
The m-PEG4-(CH2)3-methyl ester linker offers a combination of features beneficial for PROTAC design. The PEG4 segment is hydrophilic, which can enhance the solubility of the resulting PROTAC molecule in aqueous media, a crucial factor for biological applications. The length and flexibility of the PEG chain, combined with the three-carbon alkyl spacer, help to position the two ends of the chimera optimally, preventing steric hindrance between the target protein and the E3 ligase, thereby facilitating the formation of a stable ternary complex. The methyl ester group represents a stable terminus or a potential point for further chemical modification.
Table 1: Properties of m-PEG4-(CH2)3-methyl ester as a PROTAC Linker
| Property | Description | Reference |
|---|---|---|
| Classification | PEG- and Alkyl/ester-based PROTAC linker. | medchemexpress.comglpbio.combio-connect.nl |
| Function | Connects a target protein ligand to an E3 ubiquitin ligase ligand. | medchemexpress.com |
| Key Structural Features | Hydrophilic PEG4 spacer improves solubility; -(CH2)3- alkyl chain provides spacing. |
| Mechanism Contribution | Facilitates formation of a ternary complex for proteasomal degradation of the target protein. | medchemexpress.com |
Development of Novel Chemical Conjugation Reagents
The m-PEG4-(CH2)3-methyl ester is a foundational molecule for the development of various chemical conjugation reagents. Its structure allows for its use in PEGylation, the process of covalently attaching polyethylene (B3416737) glycol chains to molecules such as proteins, peptides, or small-molecule drugs. fishersci.nochemscene.com PEGylation can improve solubility, increase stability, and reduce the immunogenicity of the conjugated molecule. fishersci.noaxispharm.com
The terminal methyl ester of m-PEG4-(CH2)3-methyl ester can be hydrolyzed to a carboxylic acid. This acid can then be activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amine groups (like those on lysine (B10760008) residues of proteins) to form stable amide bonds. fishersci.no
Furthermore, this basic scaffold is used to create a variety of functionalized linkers for specific conjugation chemistries. By modifying the terminal group, derivatives are synthesized for use in "click chemistry," a set of highly efficient and specific reactions. medchemexpress.com These derivatives enable the straightforward and stable conjugation of different molecular entities.
Table 2: Examples of Conjugation Reagents Derived from the m-PEG4-(CH2)3- Scaffold
| Derivative Compound | Reactive Group | Application/Reaction Type | Reference |
|---|---|---|---|
| Azido-PEG4-(CH2)3-methyl ester | Azide (B81097) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC); Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | medchemexpress.com |
| Propargyl-PEG4-(CH2)3-methyl ester | Alkyne (Propargyl) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |
| m-PEG4-(CH2)3-acid | Carboxylic Acid | Amide bond formation with amines (requires activation, e.g., with EDC or as an NHS ester) | axispharm.com |
| Methyl-PEG4-NHS Ester | NHS Ester | Reacts directly with primary amines to form stable amide bonds | fishersci.no |
Scaffold for Molecular Probes and Imaging Reagents
The inherent properties of the m-PEG4-(CH2)3-methyl ester scaffold make it suitable for the construction of molecular probes and imaging reagents. A molecular scaffold provides the basic framework to which various functional units, such as targeting ligands and reporter molecules (e.g., fluorophores), can be attached. researchgate.net The PEG component is particularly valuable in this context as it enhances aqueous solubility and biocompatibility, which are essential for probes used in biological assays and in vivo imaging. axispharm.com
While m-PEG4-(CH2)3-methyl ester itself is not a probe, it serves as a precursor. For instance, the scaffold can be conjugated to fluorescent dyes, such as Cyanine 5 (Cy5), to create fluorescent probes. medchemexpress.com These probes can be used to track the localization and trafficking of molecules within cells. medchemexpress.com The linker separates the fluorescent dye from other conjugated components, minimizing potential quenching or steric interference and preserving the function of all parts of the probe. Biotinylation reagents, which are used to tag and detect proteins and other molecules, also frequently incorporate PEG spacers to improve the accessibility of the biotin (B1667282) moiety for detection with avidin (B1170675) or streptavidin. thermofisher.com The m-PEG4-(CH2)3-methyl ester structure is an ideal building block for creating such advanced and multifunctional reagents.
Table 3: Utility of the m-PEG4-(CH2)3- Scaffold in Molecular Probes
| Feature | Role in Molecular Probes | Reference |
|---|---|---|
| PEG4 Spacer | Increases hydrophilicity and biocompatibility; reduces non-specific binding. | axispharm.comresearchgate.net |
| Defined Length | Provides precise, controlled spacing between functional moieties (e.g., ligand and dye). | fishersci.noresearchgate.net |
| Functionalizable Terminus | The methyl ester can be converted to an acid for conjugation to dyes, quenchers, or other reporter groups. | axispharm.commedchemexpress.com |
| Versatility | Can be incorporated into a wide range of probes, including fluorescently labeled PROTACs and biotinylation reagents. | medchemexpress.comthermofisher.com |
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the detailed structural analysis of m-PEG4-(CH2)3-methyl ester. These techniques probe the molecular structure at an atomic and functional group level, offering critical data for both qualitative and quantitative assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of m-PEG4-(CH2)3-methyl ester and for tracking its transformation during chemical reactions. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the protons of the polyethylene (B3416737) glycol (PEG) chain appear as a characteristic multiplet in the range of δ 3.5–3.7 ppm. The methyl group of the ester gives rise to a singlet, while the methylene (B1212753) groups of the propyl linker can be identified by their distinct chemical shifts and coupling patterns. Monitoring changes in these signals, such as shifts in their positions or the appearance of new peaks, allows researchers to follow the progress of derivatization or conjugation reactions. For instance, the hydrolysis of the methyl ester to a carboxylic acid would result in the disappearance of the methyl singlet and the appearance of a new signal corresponding to the acidic proton.
¹³C NMR complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its chemical environment. This is particularly useful for confirming the presence of all expected carbon atoms and for identifying any structural changes that may occur during a reaction.
Table 1: Representative ¹H NMR Chemical Shifts for m-PEG4-(CH2)3-methyl ester
| Functional Group | Chemical Shift (δ, ppm) |
|---|---|
| PEG Methylene Protons (-CH₂CH₂O-) | 3.5 - 3.7 |
| Propyl Linker Methylene Protons (-CH₂-) | 1.5 - 1.7 |
| Ester Methyl Protons (-COOCH₃) | ~3.6 |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of m-PEG4-(CH2)3-methyl ester and for analyzing the products of its conjugation reactions. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used.
ESI-MS is particularly well-suited for analyzing polar molecules and can provide highly accurate molecular weight information. nih.gov For m-PEG4-(CH2)3-methyl ester, ESI-MS would be used to confirm the expected molecular ion peak, verifying the compound's identity and purity. nih.gov In conjugation studies, ESI-MS can be used to analyze the reaction mixture and identify the mass of the newly formed conjugate, confirming the success of the reaction. nih.gov
MALDI-TOF MS is often employed for the analysis of larger molecules and polymers. bruker.com It is especially useful in the characterization of PEGylated compounds, providing information on the molecular weight distribution of the polymer chains. mdpi.com This technique is valuable for assessing the polydispersity of PEG-containing molecules and ensuring the homogeneity of the sample. mdpi.com
Table 2: Expected Mass Spectrometric Data for m-PEG4-(CH2)3-methyl ester
| Technique | Expected m/z | Information Obtained |
|---|---|---|
| ESI-MS | [M+Na]⁺ or [M+H]⁺ | Precise molecular weight confirmation |
| MALDI-TOF MS | Peak corresponding to MW | Molecular weight distribution of PEG chain |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in m-PEG4-(CH2)3-methyl ester.
IR spectroscopy is used to identify the characteristic vibrational frequencies of specific bonds within the molecule. pjoes.com The IR spectrum of m-PEG4-(CH2)3-methyl ester would show a strong absorption band around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester group. spectroscopyonline.comresearchgate.net The C-O-C stretching vibrations of the PEG backbone would be observed in the region of 1100-1250 cm⁻¹. spectroscopyonline.com These characteristic peaks serve as a fingerprint for the molecule, confirming the presence of the key functional groups.
UV-Vis spectroscopy is generally less informative for this specific compound as it lacks significant chromophores that absorb in the UV-Vis range. libretexts.org However, if the molecule is conjugated to a chromophore-containing entity, UV-Vis spectroscopy can be used to quantify the extent of conjugation by measuring the absorbance at the chromophore's λmax. masterorganicchemistry.com
Table 3: Characteristic Infrared Absorption Frequencies for m-PEG4-(CH2)3-methyl ester
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | ~1740 |
| C-O-C Stretch (Ether) | 1100 - 1250 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Weight Verification and Conjugate Analysis (e.g., MALDI-TOF MS, ESI-MS)
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for the purification of m-PEG4-(CH2)3-methyl ester and for the assessment of its purity. These techniques separate components of a mixture based on their differential interactions with a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of m-PEG4-(CH2)3-methyl ester. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase HPLC) and mobile phase, it is possible to separate the desired compound from starting materials, byproducts, and other impurities. researchgate.net
HPLC is invaluable for monitoring the progress of chemical reactions. nih.gov By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions to maximize yield and purity. Preparative HPLC can then be used to isolate the pure compound on a larger scale. nih.gov The purity of the final product is typically assessed by analytical HPLC, where a single, sharp peak indicates a high degree of purity. thermofisher.com
Table 4: Typical HPLC Parameters for Analysis of m-PEG4-(CH2)3-methyl ester
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile/methanol (B129727) |
| Detection | UV (if applicable) or Refractive Index (RI) |
| Flow Rate | 1 mL/min |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of chromatography used to characterize polymers. lcms.cz GPC separates molecules based on their hydrodynamic volume in solution. lcms.cz This technique is particularly useful for analyzing the PEG component of m-PEG4-(CH2)3-methyl ester.
GPC provides information about the molecular weight distribution of the PEG chain, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). sigmaaldrich.comsigmaaldrich.com A low PDI value (close to 1.0) indicates a narrow molecular weight distribution and a more homogeneous polymer sample. This is a critical quality parameter for PEGylated compounds, as a well-defined polymer chain length is often essential for consistent biological activity and pharmacokinetic properties.
Table 5: GPC Data for Polymer Characterization
| Parameter | Description | Typical Desired Value |
|---|---|---|
| Mn | Number-average molecular weight | Dependent on specific PEG length |
| Mw | Weight-average molecular weight | Dependent on specific PEG length |
| PDI (Mw/Mn) | Polydispersity Index | Close to 1.0 for monodisperse polymers |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
Thermal Analysis for Grafting Efficacy Studies
Thermal analysis techniques are pivotal in evaluating the efficiency of grafting processes, such as the attachment of PEG linkers to nanoparticles or other surfaces. These methods measure changes in the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA) is a primary method used to quantify the amount of a substance grafted onto a surface. It works by measuring the change in mass of a sample as it is heated at a controlled rate. In the context of PEGylation, TGA can determine the density of PEG chains on a nanoparticle surface by analyzing the weight loss that occurs as the organic PEG molecules degrade at elevated temperatures. researchgate.netrsc.org The percentage of weight loss corresponding to the degradation of the grafted PEG is calculated to determine the grafting density. rsc.org For instance, the amount of PEG grafted onto a material can be calculated by subtracting the mass loss of the material before PEGylation from the mass loss after PEGylation, as determined by TGA. researchgate.net However, a limitation of TGA is that while it provides information on the total PEG content, it does not reveal how the PEG molecules are distributed on the surface. researchgate.net
Differential Scanning Calorimetry (DSC) is another thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to study the thermal transitions of materials, such as melting points and glass transitions. In the context of PEGylated materials, DSC can provide insights into the physical state of the PEG chains and how their thermal behavior is altered upon conjugation, which can be indicative of successful grafting. nih.gov Advanced thermal analysis techniques like TGA and DSC are considered essential for evaluating the thermal behaviors of polymers and their conjugates. nih.gov
Research Findings from Thermal Analysis
| Analytical Technique | Observation | Implication for Grafting Efficacy | Reference |
| Thermogravimetric Analysis (TGA) | Quantifies weight loss as a function of temperature. | Determines the total amount (density) of PEG grafted onto a surface by measuring the mass lost during thermal degradation. | researchgate.netrsc.org |
| Differential Scanning Calorimetry (DSC) | Measures heat flow and thermal transitions. | Assesses changes in the thermal properties of the material after PEGylation, providing indirect evidence of successful conjugation. | nih.gov |
Specialized Techniques for Complex Conjugate Analysis
The analysis of complex conjugates involving "m-PEG4-(CH2)3-methyl ester" requires sophisticated techniques that can elucidate the structure, size, and composition of the resulting macromolecules.
Size-Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic volume in solution. It is particularly useful for analyzing the size variants of PEG-protein conjugates. chromatographyonline.com A robust SEC method can resolve and quantify a wide range of conjugate sizes, from smaller fragments to large multimeric forms. chromatographyonline.com This is critical because the molecular size of a PEGylated therapeutic can significantly impact its in vivo half-life. chromatographyonline.com The elution time in SEC is related to the hydrodynamic volume, which is influenced by the attached PEG chains. creativepegworks.com
Mass Spectrometry (MS) provides detailed information about the molecular weight and structure of molecules. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is frequently used to analyze PEG and its conjugates. creativepegworks.com It can reveal the molecular weight distribution (polydispersity) of the PEG itself and confirm the successful conjugation to other molecules by identifying the mass increase. creativepegworks.comrsc.org Tandem mass spectrometry (MS/MS) can further provide detailed structural information, including the specific sites of PEG attachment on a biomolecule. researchgate.net High-resolution mass spectrometry is another valuable tool for the chemical characterization of PEGylated proteins, though the inherent polydispersity of PEG can present challenges in data analysis. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is commonly used to confirm the successful PEGylation of nanoparticle surfaces. researchgate.netmdpi.com The presence and relative abundance of oxygen and carbon atoms, characteristic of the PEG structure, on the surface of a material after the grafting process serve as direct evidence of successful conjugation. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) NMR, is used to confirm the chemical structure of PEG conjugates. For example, ¹H NMR spectroscopy has been used to confirm the structure of fullerene end-capped PEGs, providing strong evidence for the successful formation of the desired product. rsc.org
Interactive Data Table: Specialized Analytical Techniques
| Technique | Principle | Information Obtained | Application in Conjugate Analysis | Reference |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic volume. | Size distribution, aggregation, and fragmentation. | Monitors the size of PEG-protein conjugates, which is crucial for determining properties like vitreal half-life. | chromatographyonline.com |
| MALDI-MS | Soft ionization mass spectrometry. | Molecular weight, polydispersity, and confirmation of conjugation. | Assesses the mass of PEGylated molecules and can help determine the number of PEG chains attached. | creativepegworks.comrsc.org |
| Tandem MS (MS/MS) | Fragmentation of selected ions. | Detailed structural information. | Determines the specific binding site of PEG chains on biomolecules like peptides. | researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electrons ejected by X-ray irradiation. | Surface elemental composition and chemical state. | Confirms the presence of PEG on a surface by detecting characteristic carbon and oxygen signals. | researchgate.netmdpi.com |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed molecular structure. | Confirms the chemical structure of the final PEG-conjugate product. | rsc.org |
Theoretical and Computational Investigations
Molecular Dynamics Simulations of PEG-Conjugate Systems
Molecular dynamics (MD) simulations serve as a powerful computational microscope to study the atomic-level details of molecular interactions and their influence on a molecule's structure and stability. researchgate.netresearchgate.net These simulations are routinely used to gain direct insight into the dominant conformations, the range of interactions, and the effect of PEGylation on the structural and dynamic properties of molecules. researchgate.net
Analysis of Conformational Dynamics and Intermolecular Interactions
MD simulations allow for the detailed analysis of the conformational landscape of m-PEG4-(CH2)3-methyl ester. These simulations can reveal how the molecule flexes and folds in different solvent environments. For instance, in aqueous solutions, the hydrophilic PEG chain is expected to interact favorably with water molecules through hydrogen bonding. mdpi.com The -(CH2)3- linker provides a degree of flexibility, allowing the methyl ester group to adopt various orientations relative to the PEG chain.
Simulations can quantify intermolecular interactions, such as those between the PEG chain and other molecules. The oxygen atoms in the PEG backbone can act as hydrogen bond acceptors, interacting with donor groups on other molecules. mdpi.com van der Waals interactions also play a significant role, particularly involving the hydrocarbon portions of the molecule. nih.gov The nature and strength of these interactions are critical in determining how the molecule behaves in complex biological systems. For example, simulations have shown that PEG chains can interact with both hydrophobic and polar residues of peptides. nih.gov
Modeling of PEG Chain Behavior in Different Environments
The behavior of the PEG chain is highly dependent on its environment. MD simulations can model how the m-PEG4 chain behaves in various media, such as water, organic solvents, or at interfaces like a lipid bilayer. In a good solvent like water, a longer PEG chain would typically adopt a more extended, random coil conformation. mdpi.com However, for a short chain like PEG4, the conformational ensemble will be more limited.
Simulations can predict how the PEG chain's conformation changes in response to different conditions, such as temperature, pH, or the presence of salts. sci-hub.se For example, at a hydrophobic surface, the PEG chain might collapse to minimize unfavorable interactions, while at a hydrophilic surface, it would likely extend. acs.org The conformation of the PEG chain—whether it's in a "mushroom" or "brush" regime at a surface—is a key determinant of its biological performance and is influenced by the grafting density. mdpi.comtandfonline.com
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.govresearchgate.net These calculations can be used to determine properties like orbital energies, electrostatic potential, and charge distribution within the m-PEG4-(CH2)3-methyl ester molecule.
The distribution of electron density, for instance, can identify regions of the molecule that are electron-rich or electron-deficient, which is crucial for understanding its reactivity and non-covalent interactions. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for predicting the molecule's electronic transitions and its susceptibility to electron transfer reactions. researchmap.jp For PEG-containing systems, DFT calculations have been used to compute binding energies and analyze electrostatic potentials, revealing that interactions are often governed by van der Waals forces and hydrogen bonding. nih.govnih.gov
Computational Approaches to Understand PEGylation Effects on Molecular Surfaces
When a molecule is PEGylated, its surface properties are significantly altered. Computational methods can be used to model these changes and understand their consequences. researchgate.net PEGylation can "mask" the surface of a molecule, sterically hindering interactions with other molecules, such as proteins or enzymes. wikipedia.orgacs.org This "stealth effect" is a primary reason for the increased circulation time of PEGylated therapeutics. mdpi.com
Computational models can calculate the solvent-accessible surface area (SASA) of a molecule before and after PEGylation. rsc.org Attaching a PEG chain typically increases the hydrophilic SASA while reducing the hydrophobic SASA, which can lead to increased solubility and prevention of aggregation. rsc.org Furthermore, simulations can reveal how the presence of a PEG chain alters the local environment of a protein surface, potentially affecting the strength of interactions like salt bridges by desolvating the area. nih.gov The density of the PEG on a surface influences its conformation, adopting a "mushroom" state at low density and a "brush" state at high density, which in turn affects protein binding. tandfonline.com
Predictive Modeling for Reaction Pathways and Selectivity
Computational chemistry can be used to model the reaction pathways involved in the synthesis or modification of m-PEG4-(CH2)3-methyl ester. For instance, theoretical calculations can help predict the most likely sites for a chemical reaction on a complex molecule, a key aspect of achieving site-specific PEGylation. nih.govfrontiersin.org
By calculating the activation energies for different potential reaction pathways, it is possible to predict the selectivity of a reaction. researchgate.net For PEGylation reactions, which can often result in a mixture of products, predictive models can help to identify the reaction conditions (e.g., pH, temperature) that favor the formation of the desired isomer. researchgate.netbiopharminternational.com Structure-dependent reactivity models have been developed to predict the relative reactivity of different sites on a protein, incorporating factors like surface accessibility and the shielding effect of already attached PEG chains. acs.org These models are becoming increasingly important for moving protein PEGylation from an empirical art to a predictive science. acs.org
Interactive Data Table: Computational Investigation Parameters
| Investigation Type | Key Parameters & Methods | Typical Outputs | Relevance to m-PEG4-(CH2)3-methyl ester |
| Molecular Dynamics (MD) Simulations | Force fields (e.g., CHARMM, GROMOS), solvent model (explicit/implicit), simulation time, temperature, pressure. plos.org | Trajectories, conformational ensembles, interaction energies, solvent accessible surface area (SASA). researchgate.netrsc.org | Understanding flexibility, interactions with water and biomolecules, and how it covers a surface. |
| Quantum Chemical Calculations | Level of theory (e.g., DFT, MP2), basis set (e.g., 6-311++G(d,p)). researchmap.jpscience.gov | Electronic structure, orbital energies (HOMO/LUMO), electrostatic potential maps, partial charges. nih.govsci-hub.se | Predicting reactivity, understanding electronic properties, and detailing non-covalent interaction sites. |
| Predictive Reaction Modeling | Transition state theory, calculation of activation energies, reaction coordinate analysis. researchgate.net | Reaction energy profiles, transition state structures, prediction of product ratios and selectivity. researchgate.netacs.org | Guiding synthesis and predicting outcomes of further chemical modifications. |
Future Research Directions and Outlook in Chemical Science
Exploration of Novel Synthetic Routes and Sustainable Methodologies
A primary objective for future research is the creation of more efficient and environmentally responsible methods for synthesizing PEG derivatives like m-PEG4-(CH2)3-methyl ester. While current synthetic pathways are established, the focus is shifting towards "green chemistry" principles to improve yields, minimize hazardous waste, and use sustainable starting materials. researchgate.net Key areas of exploration include:
Enzymatic Catalysis: Utilizing enzymes to catalyze PEGylation reactions can lead to higher selectivity and milder reaction conditions compared to traditional chemical catalysts.
Flow Chemistry: Continuous flow reactors offer advantages over batch synthesis, including better process control, enhanced safety, and easier scalability. taylorfrancis.com
Renewable Resources: Investigating the use of bio-based feedstocks for the production of ethylene (B1197577) glycol, the fundamental building block of PEG, is a critical step toward sustainability. researchgate.net
Stepwise Synthesis: Significant efforts are being made to refine stepwise organic synthesis to produce uniform, or monodisperse, PEGs, which can overcome issues related to molecular heterogeneity seen in conventional disperse PEG products. acs.org However, a major challenge remains the high cost associated with these multi-step processes. acs.org
A comparative look at traditional versus emerging sustainable methodologies is presented below:
| Feature | Traditional Synthesis | Sustainable/Novel Methodologies |
| Catalyst | Often metal-based | Enzymes, biocatalysts |
| Process | Batch processing | Continuous flow, one-pot synthesis |
| Starting Materials | Petrochemical-based | Renewable, bio-based feedstocks |
| Byproducts | Often significant, may require extensive purification | Minimized waste, improved atom economy |
| Polydispersity | Often results in a mix of polymer lengths (polydisperse) acs.org | Aims for uniform length (monodisperse) acs.org |
Development of Advanced m-PEG4-(CH2)3-methyl ester-based Multifunctional Linkers
The inherent structure of m-PEG4-(CH2)3-methyl ester serves as an excellent foundation for engineering sophisticated, multifunctional linkers. interchim.fr Future research is geared towards creating advanced constructs that can perform multiple roles simultaneously, a critical feature for next-generation therapeutics and diagnostics. mdpi.com
Key development areas include:
Heterobifunctional and Branched Linkers: These linkers possess different reactive groups at their ends, or multiple arms, allowing for the conjugation of several distinct molecules, such as a targeting antibody, a therapeutic drug, and an imaging agent, onto a single PEG scaffold. interchim.fraxispharm.comyoutube.com This approach is foundational for creating advanced drug-delivery systems and theranostics. mdpi.com
Cleavable Linkers: Incorporating linkages that break under specific physiological conditions (e.g., changes in pH or enzyme presence) allows for the controlled and targeted release of a conjugated payload. youtube.com
Bioorthogonal Linkers: These are designed to react within a living system without interfering with native biological processes, enabling precise labeling and tracking of molecules in real-time. axispharm.com
Integration into Emerging Fields of Chemical Biology and Materials Science
The favorable properties of m-PEG4-(CH2)3-methyl ester, especially its water solubility and biocompatibility, make it a valuable component for innovation in chemical biology and materials science. youtube.com
Chemical Biology: In this field, PEG linkers are crucial for developing advanced biosensors and molecular probes to investigate complex biological processes. youtube.com Their ability to modify the properties of biomolecules is being leveraged to improve the efficacy of protein and peptide-based drugs. nih.gov
Materials Science: This compound and its derivatives are being used to modify the surfaces of various materials, including nanoparticles and medical devices. youtube.com Such surface modification can enhance biocompatibility, improve stability in biological environments, and reduce unwanted immune responses. youtube.com This is particularly relevant for applications in regenerative medicine and for implantable medical devices. youtube.com
Computational Design and Optimization of PEGylated Systems
Computational methods, particularly molecular dynamics (MD) simulations, are becoming essential for the rational design and optimization of PEGylated molecules. nih.govnih.gov These powerful tools offer insights that are difficult to obtain through experiments alone. researchgate.net
Future computational research will focus on:
Predictive Modeling: Using all-atom and coarse-grained MD simulations to predict how PEGylation, including the specific length and structure of linkers like m-PEG4-(CH2)3-methyl ester, affects the stability, conformation, and function of conjugated biomolecules. mdpi.comresearchgate.net
In Silico Screening: Computationally evaluating large libraries of potential PEGylated constructs to identify candidates with optimal properties before they are synthesized in the lab, saving time and resources. nih.gov
Multiscale Modeling: Combining different levels of computational detail (from all-atom to coarse-grained) to simulate complex systems, such as the interaction of PEGylated nanoparticles with cell membranes. researchgate.net This helps in understanding drug delivery mechanisms at a near-atomistic resolution. nih.gov
The ultimate goal is to use these computational approaches to guide the rational design of highly efficient PEGylated systems for various applications. nih.gov
Contribution to Fundamental Understanding of Polymer Conjugation Chemistry
Despite the widespread application of PEGylation, a deeper fundamental understanding of polymer conjugation chemistry is still needed. chempep.com Well-defined, monodisperse linkers like m-PEG4-(CH2)3-methyl ester are ideal tools for these investigations.
Future research will contribute by:
Mechanistic Studies: Investigating the kinetics and mechanisms of conjugation reactions to achieve greater control over the synthesis of polymer-drug conjugates.
Understanding Biological Interactions: Probing how the delocalized π-electron systems in conjugated polymers influence their optical and electrochemical properties and their interactions within biological systems. nih.govwiley-vch.de
This fundamental knowledge is critical for moving the field from a trial-and-error approach to a more knowledge-based design of advanced polymer conjugates. taylorfrancis.comscrivenerpublishing.com
Q & A
Q. Why might NMR spectra of m-PEG4-(CH2)3-methyl ester show unexpected peaks, and how can this be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
